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Abstract
This document provides a comprehensive technical overview of 4-bromobutan-2-ol (IUPAC

name: 4-bromobutan-2-ol), a bifunctional organic compound of significant interest in synthetic

chemistry. It details the molecule's chemical and physical properties, outlines key experimental

protocols for its synthesis, and explores its reactivity and applications, particularly as a chiral

synthon in the development of complex molecules and pharmaceutical agents. This guide is

intended to serve as a core reference for professionals engaged in chemical research and drug

development.

Introduction and IUPAC Nomenclature
4-Bromobutan-2-ol is a halogenated alcohol featuring a four-carbon butane backbone. The

International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is

4-bromobutan-2-ol.[1][2]

The naming follows these systematic rules:

Principal Functional Group: The hydroxyl (-OH) group has higher priority than the halogen,

designating the compound as an alcohol with the suffix "-ol".[3]
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Parent Chain: The longest continuous carbon chain containing the hydroxyl group is four

carbons long, hence the parent name "butan-".

Numbering: The chain is numbered from the end that gives the hydroxyl group the lowest

possible locant. Numbering from the methyl end places the -OH group on carbon 2.

Substituents: A bromine atom is located on carbon 4, named as a "4-bromo" prefix.

The molecule possesses a chiral center at the C2 carbon, meaning it exists as a pair of

enantiomers: (R)-4-bromobutan-2-ol and (S)-4-bromobutan-2-ol. This chirality is crucial for

its application in asymmetric synthesis.[3]

Physicochemical and Spectroscopic Properties
The key properties of 4-bromobutan-2-ol are summarized below. Data is compiled for the

racemic mixture unless specified for a particular enantiomer.

Property Value Reference(s)

IUPAC Name 4-bromobutan-2-ol [1][2]

CAS Number 6089-17-4 (racemic) [1][3]

88785-04-0 ((2R)-enantiomer) [4][5][6]

Molecular Formula C₄H₉BrO [1][4]

Molecular Weight 153.02 g/mol [1][4]

Boiling Point 69-71 °C (at 10 Torr) [4][5]

Density (Predicted) 1.448 ± 0.06 g/cm³ [4][5]

LogP (Predicted) 1.15 [5]

Topological Polar Surface Area

(TPSA)
20.23 Å² [1]

Spectroscopic Data (Expected)
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¹H NMR: Expected signals include a doublet for the methyl group (C1), a multiplet for the

methine proton (C2), multiplets for the two methylene groups (C3 and C4), and a broad

singlet for the hydroxyl proton.

¹³C NMR: Four distinct signals are expected for the four carbon atoms.

IR Spectroscopy: Key absorption bands would include a broad peak around 3200–3600

cm⁻¹ for the O-H stretch of the alcohol, C-H stretching peaks around 2850–2960 cm⁻¹, and a

C-O stretching band in the 1050–1150 cm⁻¹ region.[7] The C-Br stretch typically appears in

the fingerprint region (500-600 cm⁻¹).

Core Reactivity and Chemical Pathways
The utility of 4-bromobutan-2-ol stems from its bifunctionality, possessing two reactive sites: a

secondary alcohol and a primary alkyl bromide.[3] This allows for a range of selective chemical

transformations.

Nucleophilic Substitution at C4: The bromine atom is an excellent leaving group, making the

primary carbon (C4) highly susceptible to nucleophilic attack (SN2 reactions). This allows for

the introduction of various functional groups.[3]

Oxidation of the Alcohol at C2: The secondary alcohol can be oxidized to the corresponding

ketone, 4-bromobutan-2-one, using standard oxidizing agents like pyridinium chlorochromate

(PCC) or conditions for a Swern oxidation.[3]

Intramolecular Cyclization: In the presence of a base, the hydroxyl group can be

deprotonated to form an alkoxide. This nucleophile can then attack the electrophilic C4

carbon in an intramolecular SN2 reaction, leading to the formation of a cyclic ether, 2-

methyltetrahydrofuran.

4-Bromobutan-2-ol

4-Bromobutan-2-one

  Oxidation (PCC, etc.)

2-Methyltetrahydrofuran

  Base (e.g., NaH)

Nucleophilic Substitution Product
(e.g., 4-Azido-butan-2-ol)

  Nucleophile (e.g., N3-)
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Key reaction pathways of 4-bromobutan-2-ol.

Experimental Protocols: Synthesis
A primary route for synthesizing 4-bromobutan-2-ol is the selective reduction of 4-

bromobutan-2-one.[3] This method is effective for producing the target alcohol without affecting

the carbon-bromine bond.

Protocol: Synthesis of 4-Bromobutan-2-ol via Reduction
of 4-Bromobutan-2-one
Objective: To prepare 4-bromobutan-2-ol by reducing the ketone functionality of 4-

bromobutan-2-one using sodium borohydride (NaBH₄).

Materials:

4-bromobutan-2-one (1.0 eq)

Sodium borohydride (NaBH₄) (1.1 eq)

Methanol (MeOH), anhydrous

Dichloromethane (DCM)

1 M Hydrochloric acid (HCl)

Saturated sodium bicarbonate (NaHCO₃) solution

Saturated sodium chloride (NaCl) solution (brine)

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:
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Reaction Setup: Dissolve 4-bromobutan-2-one in anhydrous methanol in a round-bottom

flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

Addition of Reducing Agent: Add sodium borohydride portion-wise to the stirred solution over

15-20 minutes, ensuring the temperature remains below 5 °C.

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction

progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Quenching: Slowly add 1 M HCl to the flask at 0 °C to quench the excess NaBH₄ and

neutralize the mixture. Continue adding until gas evolution ceases.

Extraction: Remove the methanol using a rotary evaporator. To the remaining aqueous

residue, add dichloromethane. Transfer the mixture to a separatory funnel.

Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution and then with

brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the filtrate under reduced pressure to yield the crude product.

Purification: Purify the crude 4-bromobutan-2-ol by flash column chromatography or

distillation under reduced pressure to obtain the final product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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